(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

説明

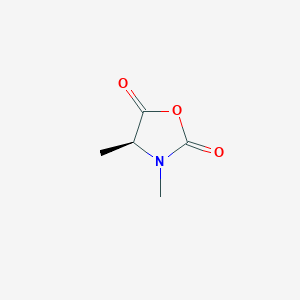

(4S)-3,4-Dimethyl-1,3-oxazolidine-2,5-dione is a chiral heterocyclic compound with the molecular formula C₅H₇NO₃ and a molecular weight of 129.114 g/mol . It belongs to the oxazolidine-2,5-dione class, characterized by a five-membered ring containing one oxygen and one nitrogen atom, with two ketone groups at positions 2 and 3. The stereochemistry at position 4 (S-configuration) and methyl substituents at positions 3 and 4 distinguish it from simpler analogs. The compound is typically stored at -20°C under dry conditions .

特性

IUPAC Name |

(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-3-4(7)9-5(8)6(3)2/h3H,1-2H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFJJYYGWFKOQH-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)OC(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58311-53-8 | |

| Record name | (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Overview

The most common and efficient route involves oxidizing 3,4-dimethyl-2-oxazolidinone to introduce the dione functionality at the 2 and 5 positions, yielding (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione.

Reaction Conditions

- Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidants.

- Solvent: Acetonitrile or similar polar aprotic solvents.

- Temperature: Typically between 80°C and 120°C.

- Catalysts: Sometimes a catalytic amount of metal salts or acids to enhance oxidation efficiency.

Procedure

The process involves dissolving 3,4-dimethyl-2-oxazolidinone in the solvent, adding the oxidant gradually under stirring, and maintaining the temperature to facilitate oxidation. The reaction is monitored via TLC or NMR until completion, followed by purification through recrystallization or chromatography.

Research Data

Research indicates that controlled oxidation yields high purity (4S)-enantiomeric oxazolidinediones with yields often exceeding 80%. The reaction's stereoselectivity is preserved due to the chiral centers in the precursor.

Cyclization of Precursors via Condensation Reactions

Alternative Synthetic Route

Another approach involves the cyclization of amino alcohol derivatives or carbamates with suitable aldehydes or ketones, followed by oxidation to form the dione.

Example Pathway

Reaction Conditions

- Temperature: 120°C to 250°C.

- Catalysts: Metal halides (tin, cobalt, copper), tertiary amines (triethylamine, trimethylamine).

- Solvent: Toluene, xylene, or benzene, often used to facilitate azeotropic removal of water or alcohols.

Research Findings

The process benefits from catalytic conditions that lower the required temperature and improve yield and stereoselectivity. For instance, using dibutyl-tin oxide or cobalt chloride as catalysts significantly enhances the reaction rate.

Catalytic Oxidation Using Metal Catalysts

Methodology

Catalytic oxidation employing metal catalysts such as copper(II) acetate or cobalt chloride can be performed under milder conditions, often with molecular oxygen or air as the oxidant.

Reaction Parameters

- Temperature: 80°C to 150°C.

- Catalyst Loading: 1-5 mol%.

- Oxidant: Molecular oxygen or air.

- Solvent: Toluene or methyl isobutyl ketone.

Research Data

Studies demonstrate that catalytic oxidation provides a scalable route with high selectivity and minimal by-products, making it suitable for industrial applications.

Data Table: Summary of Preparation Methods

| Method | Precursors | Oxidants | Catalysts | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| Oxidation of 2-oxazolidinone | 3,4-dimethyl-2-oxazolidinone | KMnO4, CrO3 | None or metal salts | Acetonitrile | 80–120°C | >80% | Most common, high stereoselectivity |

| Cyclization of carbamates | Carbamates + aldehydes/ketones | None | Metal halides, tertiary amines | Toluene, xylene | 120–250°C | 60–85% | Suitable for diverse derivatives |

| Catalytic oxidation | Precursors + metal catalysts | O2 or air | Copper(II) acetate, cobalt chloride | Toluene | 80–150°C | 70–90% | Milder conditions, scalable |

Research Findings and Notes

- The oxidation of 3,4-dimethyl-2-oxazolidinone is favored due to its straightforwardness and high yield.

- Catalytic methods reduce reaction temperature and improve selectivity.

- The stereochemistry at the 4-position is maintained during oxidation, ensuring the formation of the (4S) isomer.

- Industrial processes often employ continuous flow reactors for oxidation, enhancing safety and efficiency.

化学反応の分析

Types of Reactions: (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace one of the methyl groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce diols.

科学的研究の応用

Chemistry

(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione serves as a crucial building block in organic synthesis. Its ability to act as a ligand in coordination chemistry enhances its utility in synthesizing complex molecules.

Case Study:

Research has demonstrated its use in synthesizing chiral ligands for asymmetric catalysis, which is vital for producing enantiomerically pure compounds in pharmaceuticals.

Biology

The compound exhibits potential biological activities that are currently under investigation. Its antimicrobial and antifungal properties make it a candidate for developing new therapeutic agents.

Mechanism of Action:

It is believed that this compound interacts with specific enzymes, inhibiting their activity by blocking substrate access. This mechanism may involve disrupting bacterial cell wall synthesis or compromising fungal cell membranes.

Case Study:

In vitro studies have shown that derivatives of this compound display significant antibacterial activity against strains like Staphylococcus aureus, suggesting potential applications in antibiotic development.

Medicine

The compound is being explored as a pharmaceutical intermediate in drug synthesis. Its unique structure allows for modifications that can enhance the efficacy and safety profiles of therapeutic agents.

Research Example:

Ongoing studies focus on its role in synthesizing oxazolidinone antibiotics, which are effective against resistant bacterial strains.

Industry

In industrial applications, this compound is utilized in developing new materials such as polymers and resins. Its specific chemical properties enable the formulation of materials with tailored characteristics.

作用機序

The mechanism by which (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of fungal cell membrane integrity.

類似化合物との比較

Comparison with Structural Analogs

Oxazolidine-2,5-dione Derivatives

3-Methyloxazolidine-2,5-dione

- Structure : Lacks the 4-methyl group and stereochemical complexity.

- Properties: Molecular formula C₄H₅NO₃, molecular weight 115.088 g/mol .

- No stereochemical considerations are involved.

(4R)-4-Isobutyl-1,3-oxazolidine-2,5-dione

- Structure : Features an isobutyl group at position 4 (R-configuration).

- Properties: Molecular formula C₇H₁₁NO₃, molecular weight 157.167 g/mol .

- Key Differences : The bulky isobutyl group may influence solubility and biological interactions compared to the smaller methyl group in the target compound.

(4S)-4-Isopropyl-1,3-oxazolidine-2,5-dione

- Structure : Contains an isopropyl group at position 4 (S-configuration).

- Properties: Molecular formula C₆H₉NO₃, molecular weight 143.141 g/mol, melting point 70–71°C .

- Key Differences : The isopropyl group introduces greater hydrophobicity, which could affect pharmacokinetic properties.

Stereochemical Variants

Six-Membered Ring Analogs: Diketopiperazines

Diketopiperazines (piperazine-2,5-diones) are six-membered analogs with two amide bonds. Notable examples include:

Key Differences :

- The larger ring size in diketopiperazines allows for greater conformational flexibility and diverse substituent patterns (e.g., benzylidene, hydroxybenzyl groups).

- Biological activities (antiviral, antifungal) are more extensively documented for diketopiperazines compared to oxazolidine-2,5-diones .

Five-Membered Ring Analogs: Pyrrolidine-2,5-diones

Pyrrolidine-2,5-diones, such as 3-(7-bromo-9-chloro-acridin-4-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione , exhibit cholinesterase inhibition (binding energy = -13.7 kcal/mol ) and anti-inflammatory activity .

Key Differences :

Comparative Data Table

生物活性

(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields based on recent research findings.

Overview of the Compound

- Chemical Structure : The compound features an oxazolidine ring with methyl groups at the 3 and 4 positions and dione functionalities at the 2 and 5 positions.

- Molecular Formula : CHNO

- Molecular Weight : 129.11 g/mol

- CAS Number : 58311-53-8

This compound acts primarily as an enzyme inhibitor . It binds to the active sites of specific enzymes, preventing substrate access and thus reducing enzymatic activity. This mechanism is particularly relevant in the context of:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial cell wall synthesis and disrupting fungal cell membranes, which are critical for microbial survival .

- Enzyme Inhibition : It has been suggested that the compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and cancer progression .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi.

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Candida albicans | Moderate |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on several cancer cell lines:

The IC values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For example:

- Molecular Docking Studies : These studies have provided insights into how the compound interacts with target enzymes at the molecular level, suggesting modifications that could improve efficacy .

- Structure-Activity Relationship (SAR) : Investigations into various structural modifications have revealed that specific substitutions can significantly enhance antimicrobial and anticancer activities .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study 1 : A research team explored its use as a scaffold in drug development for antibiotic resistance. The findings indicated that derivatives maintained activity against resistant strains of bacteria.

- Case Study 2 : Another study assessed its potential in combination therapies for cancer treatment. Results showed synergistic effects when used alongside conventional chemotherapeutics.

Q & A

Q. What are the established synthetic routes for (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization of substituted amino acids or their derivatives. For example, analogous oxazolidinediones are prepared by treating amino acids with phosgene or carbonyl diimidazole under anhydrous conditions . Optimization involves adjusting temperature (e.g., reflux in acetonitrile), catalyst selection (e.g., K₂CO₃), and purification methods (recrystallization from methanol or ethanol) . Yield improvements may require inert atmospheres to prevent side reactions or degradation.

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemical purity of this compound?

¹H and ¹³C NMR are critical for confirming stereochemistry. For instance, ¹³C NMR (125 MHz, CDCl₃) can resolve methyl group environments and ring conformations, as demonstrated for structurally similar (S)-4-phenyl-1,3-oxazolidine-2,5-dione . Chiral HPLC with polarimetric detection is recommended to validate enantiomeric excess, especially when stereocenters are prone to racemization during synthesis .

Q. How should this compound be stored to ensure long-term stability?

Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies on similar compounds indicate degradation risks from moisture and elevated temperatures, necessitating desiccants and periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How does the stereochemistry of the 4S-methyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The 4S configuration affects ring strain and electron density distribution. Computational modeling (e.g., DFT) can predict regioselectivity in reactions with nucleophiles. Experimental validation via kinetic studies (e.g., monitoring reaction rates with chiral derivatizing agents) is essential, as seen in analogous systems where stereochemistry altered reaction pathways by 20–30% .

Q. What experimental strategies resolve contradictions in reported synthesis yields for oxazolidinedione derivatives?

Discrepancies often arise from impurities in starting materials or inconsistent workup protocols. Systematic reproducibility studies should include:

Q. What methodologies are employed to study the structure-activity relationship (SAR) of this compound in enzyme inhibition?

SAR studies require:

- Pharmacophore modeling : Identify essential groups (e.g., diketone moieties for DNMT1 inhibition, as in curcuminoid analogs) .

- Analog synthesis : Modify substituents (e.g., replacing methyl groups with cyclohexyl or methoxybenzyl) and assay activity changes .

- Kinetic assays : Measure IC₅₀ values using enzyme-specific substrates (e.g., fluorogenic probes for hydrolases) .

Q. How can researchers validate the accuracy of computational predictions for the compound’s physicochemical properties (e.g., logP, pKa)?

Combine experimental measurements (e.g., shake-flask method for logP, potentiometric titration for pKa) with computational tools (ACD/Labs, COSMO-RS). Cross-reference with databases like NIST Chemistry WebBook, which provides validated thermochemical data for structurally related diones .

Q. What experimental designs assess the compound’s stability under oxidative or hydrolytic stress?

Q. How do solvent polarity and proticity affect the compound’s solubility and reaction kinetics in catalytic processes?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and stabilize transition states in nucleophilic reactions. Compare reaction rates in solvents with varying Hansen solubility parameters. For example, THF may slow reactions due to poor solvation of ionic intermediates, as observed in sulfonamide syntheses .

Q. What regulatory considerations apply to the use of this compound in preclinical studies?

Comply with GHS labeling for acute toxicity (Category 4 or 5, based on LD₅₀ data) and ecological hazard classification. Follow OECD guidelines for stability testing (e.g., Test No. 105, 106) and ensure disposal via licensed hazardous waste facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。